Ammothamnine

Hepatotoxicity Drug Safety Quinolizidine Alkaloid

Ammothamnine (Oxymatrine) is the N-oxide of matrine, offering 4.8-fold greater aqueous solubility (53 vs 11 mg/mL) and >3.6-fold lower hepatotoxicity (IC50 >19 vs 5.3 mmol/L). It is the preferred quinolizidine alkaloid for chronic HBV efficacy studies, high-concentration aqueous injectables, hOCT1-mediated DDI investigations, and long-term inflammation/cachexia models where matrine's hepatic risk is prohibitive. Procure Ammothamnine to ensure reproducible pharmacokinetics and safer in vivo dosing.

Molecular Formula C15H24N2O2
Molecular Weight 264.36 g/mol
Cat. No. B8068940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmothamnine
Molecular FormulaC15H24N2O2
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESC1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-]
InChIInChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-,17+/m0/s1
InChIKeyXVPBINOPNYFXID-JARXUMMXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 494.1 mg/L at 25 °C (est)
Soluble in water
Soluble in methanol
Soluble in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Ammothamnine (Oxymatrine) Quinolizidine Alkaloid Procurement Guide: CAS 16837-52-8 for Pharmaceutical and Biomedical Research


Ammothamnine, synonymously known as Oxymatrine, Matrine N-oxide, and Matrine 1β-oxide, is a quinolizidine alkaloid extracted from the roots of Sophora flavescens and related Sophora species [1]. Chemically characterized as C15H24N2O2 with a molecular weight of 264.36 g/mol, it is a tertiary amine oxide derived from the oxidation of matrine [2]. Unlike its parent alkaloid matrine (C15H24N2O), Ammothamnine contains an additional oxygen atom, conferring distinct physicochemical and pharmacological properties . This compound has been widely investigated for its antiviral, anti-inflammatory, antifibrotic, and antitumor activities, and is a key component in several traditional Chinese medicine preparations used clinically for chronic hepatitis B and cancer supportive care [3].

Ammothamnine (Oxymatrine) Differentiation: Why Matrine, Sophocarpine, or Sophoridine Cannot Be Casually Substituted


Despite their shared quinolizidine scaffold and common botanical origin, Ammothamnine (Oxymatrine) and its closely related analogs—matrine, sophocarpine, and sophoridine—exhibit divergent toxicity profiles, solubility characteristics, and molecular target interactions that preclude interchangeable use in research and development. These differences arise from subtle but critical structural variations: Ammothamnine is the N-oxide of matrine, which significantly alters its electron density, polarity, and hydrogen-bonding capacity [1]. Consequently, substitution without rigorous empirical validation risks compromising experimental reproducibility, altering pharmacokinetic predictions, or introducing confounding toxicity signals in in vivo models [2]. The following quantitative evidence establishes the precise boundaries of this differentiation.

Ammothamnine (Oxymatrine) Quantitative Differentiation Evidence: Comparator-Backed Data for Informed Selection


Hepatotoxicity: Ammothamnine Exhibits >3.6-Fold Lower In Vitro Cytotoxicity than Matrine in Human Liver LO-2 Cells

In a direct comparative study using the human liver cell line LO-2, Ammothamnine (Oxymatrine) demonstrated significantly lower cytotoxicity than its parent compound matrine. The IC50 value for matrine was 5.3 mmol/L, whereas Ammothamnine showed an IC50 value exceeding 19 mmol/L, indicating a >3.6-fold higher tolerance [1]. This study further validated that both compounds induce oxidative stress and apoptosis in hepatocytes, but the quantitative threshold for toxicity is substantially elevated for Ammothamnine, making it a safer candidate for applications requiring prolonged exposure or higher dosing regimens [1].

Hepatotoxicity Drug Safety Quinolizidine Alkaloid Toxicology In Vitro Cytotoxicity

Aqueous Solubility: Ammothamnine Demonstrates 4.8-Fold Higher Water Solubility than Matrine, Facilitating Formulation Development

Cross-study comparison of solubility data from reputable vendors reveals a pronounced difference in aqueous solubility between Ammothamnine and matrine. At 25°C, Ammothamnine exhibits a water solubility of 53 mg/mL (200.48 mM), while matrine requires warming to achieve only 11 mg/mL (44.29 mM) [1]. This represents a 4.8-fold increase in solubility under standard conditions, which is directly attributable to the presence of the N-oxide group in Ammothamnine, enhancing polarity and hydrogen-bonding potential [2]. Such a disparity has direct implications for preparing stock solutions, achieving desired in vitro dosing concentrations, and developing parenteral or oral liquid formulations [3].

Solubility Formulation Science Drug Delivery Quinolizidine Alkaloid Preformulation

hOCT1 Transporter Inhibition: Ammothamnine Selectively Inhibits Hepatic Organic Cation Transporter 1 (hOCT1) with an IC50 of 513 µM, While Matrine Shows No Significant Effect

In a study assessing the inhibitory effects of quinolizidine alkaloids on human organic cation transporters (hOCTs) using stably transfected cells, Ammothamnine (Oxymatrine) exhibited marked and selective inhibition of hOCT1-mediated substrate uptake, with an estimated IC50 of 513 ± 132 µM [1]. In contrast, matrine failed to produce significant inhibition of hOCT1 at the same 100-fold excess concentration [1]. Neither compound significantly inhibited hOCT2 or hOCT3 at relevant concentrations. This differential interaction with hOCT1—a key transporter responsible for hepatic uptake and renal elimination of many cationic drugs—suggests that Ammothamnine carries a distinct potential for drug-drug interactions in vivo that matrine does not, a critical consideration for co-administration studies and pharmacokinetic modeling [1].

Drug-Drug Interaction Transporter hOCT1 Pharmacokinetics Quinolizidine Alkaloid

Anti-Hepatitis B Virus (HBV) Activity: In Vivo Ammothamrine Reduces HBsAg and HBcAg in Transgenic Mice Without Requiring High Doses That Induce Toxicity

While a comparative in vitro study indicates that sophoridine exhibits more potent anti-HBV effects than Ammothamnine in HepG2.2.15 cells, Ammothamnine has demonstrated robust and clinically meaningful in vivo efficacy in a transgenic mouse model of chronic HBV infection [1]. Administration of Ammothamnine at 200 mg/kg/day for 20 days significantly reduced the intrahepatic levels of both hepatitis B surface antigen (HBsAg) and core antigen (HBcAg) . Importantly, this therapeutic effect was achieved at a dose that does not approach the compound's hepatotoxic threshold (IC50 >19 mmol/L in vitro), positioning Ammothamnine as a viable candidate for chronic HBV studies where prolonged, safe administration is paramount [2]. In contrast, the higher potency of sophoridine in vitro does not necessarily translate to a superior therapeutic index in vivo without dedicated toxicity studies [1].

Antiviral Hepatitis B HBV HBsAg In Vivo Efficacy

Ammothamnine (Oxymatrine) Evidence-Driven Application Scenarios for Scientific and Industrial Users


Chronic Hepatitis B (CHB) In Vivo Efficacy and Toxicology Studies

Given Ammothamnine's validated in vivo reduction of HBsAg and HBcAg in HBV-transgenic mice at 200 mg/kg/day , coupled with its >3.6-fold lower hepatotoxicity threshold compared to matrine (IC50 >19 mmol/L vs. 5.3 mmol/L) [1], this compound is optimally suited for long-term efficacy and safety studies in rodent models of CHB. Researchers should select Ammothamnine over matrine to minimize hepatotoxic confounding while achieving robust antiviral endpoints. This scenario also supports combination therapy investigations with nucleoside analogs (e.g., lamivudine) due to Ammothamnine's established clinical use in HBV management [2].

Aqueous-Based Formulation and Drug Delivery Development

The 4.8-fold higher aqueous solubility of Ammothamnine (53 mg/mL) relative to matrine (11 mg/mL) directly enables the preparation of concentrated stock solutions and simplifies the development of aqueous injectable or oral liquid formulations without reliance on organic co-solvents or complex vehicles [3]. Pharmaceutical scientists seeking to create stable, high-concentration parenteral formulations or to achieve consistent oral dosing in preclinical studies should procure Ammothamnine as the preferred quinolizidine alkaloid scaffold.

Drug-Drug Interaction (DDI) Studies Involving Organic Cation Transporters

Ammothamnine's selective and significant inhibition of hOCT1 (IC50 = 513 µM) [4] positions it as a valuable tool compound for investigating transporter-mediated drug-drug interactions in vitro and in vivo. Researchers examining the pharmacokinetics of cationic drugs that are hOCT1 substrates (e.g., metformin, cisplatin) should utilize Ammothamnine to model potential clinical interactions, a property not shared by matrine. Procurement of Ammothamnine is therefore essential for DDI studies aiming to replicate the effects observed with oxymatrine-containing herbal preparations [4].

Cancer Cachexia and Inflammation Models (Cytokine Modulation)

Although sophocarpine demonstrated the most potent in vitro inhibition of TNF-α and IL-6 production among sophora alkaloids, Ammothamnine's balanced anti-inflammatory profile and favorable toxicity characteristics (lower hepatotoxicity than matrine) make it a suitable alternative for chronic inflammation and cancer cachexia studies where high doses and extended treatment durations are required [5][1]. In particular, researchers using murine colon26 adenocarcinoma cachexia models may consider Ammothamnine for experiments demanding repeated dosing over several weeks, as its wider safety margin reduces the likelihood of confounding hepatotoxic events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ammothamnine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.